Product packaging for 3-Aminomethyl-3-(3-bromophenyl)oxetane(Cat. No.:CAS No. 1363380-80-6)

3-Aminomethyl-3-(3-bromophenyl)oxetane

Cat. No.: B1377868
CAS No.: 1363380-80-6
M. Wt: 242.11 g/mol
InChI Key: ZBKMGNNTWDLXER-UHFFFAOYSA-N
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Description

3-Aminomethyl-3-(3-bromophenyl)oxetane is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features a strained oxetane ring, a motif gaining significant attention for its unique ability to improve the physicochemical properties of drug candidates . The oxetane ring acts as a versatile, polar surrogate for carbonyl groups or gem-dimethyl moieties, which can lead to enhanced aqueous solubility and reduced lipophilicity of lead compounds . The 3-bromophenyl substituent provides a synthetic handle for further functionalization via cross-coupling reactions, while the aminomethyl group offers a point for amide bond formation or other derivatization, making this reagent a versatile scaffold for constructing diverse compound libraries. The primary research value of this compound lies in its application for the discovery and optimization of kinase inhibitors, epigenetic enzyme modulators, and other bioactive small molecules . Incorporating an oxetane into a molecular scaffold can significantly influence its conformation and interaction with biological targets. Furthermore, the oxetane moiety has been demonstrated to improve metabolic stability and positively impact pharmacokinetic properties, such as reducing susceptibility to cytochrome P450 (CYP) suppression and P-glycoprotein (P-gp) efflux, which are common challenges in drug development . Researchers can leverage this compound to explore structure-activity relationships and develop novel therapeutic agents targeting a range of human diseases, including cancer, viral infections, and autoimmune disorders . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO B1377868 3-Aminomethyl-3-(3-bromophenyl)oxetane CAS No. 1363380-80-6

Properties

IUPAC Name

[3-(3-bromophenyl)oxetan-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKMGNNTWDLXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274857
Record name 3-Oxetanemethanamine, 3-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-80-6
Record name 3-Oxetanemethanamine, 3-(3-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanemethanamine, 3-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Strategies for Oxetane Synthesis

Oxetane rings can be formed through various methods, including intramolecular etherification and nucleophilic additions. For 3-Aminomethyl-3-(3-bromophenyl)oxetane , a combination of these strategies might be necessary.

Preparation of this compound

The synthesis of This compound likely involves several key steps:

  • Formation of the Oxetane Ring : This can be achieved through intramolecular etherification or nucleophilic addition reactions. For example, starting with a suitable diol, one could use a strong base like sodium hydride (NaH) to facilitate cyclization.
  • Introduction of the 3-Bromophenyl Group : This might involve nucleophilic substitution or organometallic reactions. For instance, using a Grignard reagent derived from 3-bromophenylmagnesium bromide could introduce the bromophenyl moiety.

  • Introduction of the Aminomethyl Group : This could be achieved through reductive amination or by converting an existing functional group (like an alcohol) into an aminomethyl group using appropriate reagents.

Research Findings and Data

While specific data for This compound is limited, related compounds provide valuable insights into synthesis strategies. For instance, the use of palladium catalysts for hydrogenation steps and the importance of controlling reaction conditions to maintain oxetane stability are crucial.

Data Table: General Oxetane Synthesis Strategies

Strategy Method Yield Conditions
Intramolecular Etherification NaH, TsCl 59-87% Strong base, reflux
Nucleophilic Addition Grignard Reagents Variable Low temperature, inert atmosphere
Reductive Amination Palladium Catalyst High Room temperature, hydrogen atmosphere

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-3-(3-bromophenyl)oxetane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding oxetane derivatives.

    Reduction: Formation of aminomethyl derivatives.

    Substitution: Formation of substituted oxetane derivatives.

Scientific Research Applications

Synthetic Routes and Preparation Methods

The synthesis of 3-Aminomethyl-3-(3-bromophenyl)oxetane typically involves the reaction of 3-bromobenzylamine with oxetane under controlled conditions. Common solvents include dichloromethane or toluene, often combined with bases like sodium hydroxide or potassium carbonate to facilitate the reaction. Industrial production follows similar methods but on a larger scale, utilizing industrial-grade reagents and purification techniques such as recrystallization or chromatography .

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Employing reducing agents such as lithium aluminum hydride.
  • Substitution : The bromine atom can be replaced with other nucleophiles through nucleophilic substitution reactions.

These reactions allow for the formation of various derivatives that can be further explored for their potential applications .

Chemistry

In organic synthesis, this compound serves as a valuable building block for constructing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desirable properties .

Biology

The compound is being studied for its potential biological activities, particularly in enzyme interactions and biochemical pathways. Preliminary studies suggest that modifications on the bromophenyl group can significantly influence its binding affinity with biological targets such as enzymes and receptors .

Medicine

Research indicates that this compound may have applications in drug discovery. The oxetane ring's properties make it an attractive candidate for developing new pharmaceuticals, particularly in targeting specific molecular pathways involved in diseases . Its unique structure may confer advantages in terms of bioavailability and metabolic stability.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of novel materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 3-Aminomethyl-3-(3-bromophenyl)oxetane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The 3,3-disubstitution pattern on the oxetane ring is critical for stability and drug-like properties . Below is a comparative analysis of select oxetane derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Stability/Solubility Insights
3-Aminomethyl-3-(3-bromophenyl)oxetane Aminomethyl, 3-bromophenyl Not explicitly provided (likely C₁₀H₁₂BrNO) ~257–260 (estimated) Potential polarity from NH₂; bromophenyl enhances synthetic utility Likely stable due to 3,3-disubstitution; moderate solubility
3-(3-Bromophenyl)oxetane (CAS 1044507-52-9) 3-bromophenyl C₉H₉BrO 213.07 Organic/pharmaceutical intermediate Higher lipophilicity (LogD) due to lack of polar groups
3-(3-Bromophenyl)-3-methyloxetane (CAS 1123172-43-9) Methyl, 3-bromophenyl C₁₀H₁₁BrO 227.10 Increased lipophilicity vs. aminomethyl Improved stability from 3,3-disubstitution
3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane (CAS 1363382-09-5) Hydroxymethyl, 3-bromophenyl C₁₀H₁₁BrO₂ 243.10 Enhanced solubility via -OH group Potential esterase susceptibility
3-Aminomethyl-3-(hydroxymethyl)oxetane (CAS 1523571-98-3) Aminomethyl, hydroxymethyl C₅H₁₀N₂O₂ 130.15 High polarity, water-soluble Likely metabolically robust

Key Findings from Comparative Analysis

Lipophilicity (LogD): The aminomethyl group in the target compound reduces LogD compared to methyl or bromomethyl analogs, enhancing aqueous solubility .

Metabolic Stability: Oxetanes with 3,3-disubstitution exhibit superior metabolic robustness compared to esters or larger heterocycles . The aminomethyl group may further mitigate oxidative metabolism risks .

Synthetic Utility: Bromophenyl-substituted oxetanes serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification . The aminomethyl group offers a handle for further functionalization (e.g., amide bond formation) .

Stability :

  • 3,3-Disubstitution prevents ring strain and degradation, as seen in 3-(3-bromophenyl)oxetane derivatives .

Research and Medicinal Chemistry Implications

Bioisosteric Potential

  • Aminomethyl vs. Hydroxymethyl: The aminomethyl group may serve as a bioisostere for hydroxymethyl or ester moieties, improving metabolic stability while retaining polarity .
  • Bromophenyl as Aromatic Bioisostere : The bromophenyl group mimics phenyl or heteroaryl motifs, aiding in target binding while offering halogen-bonding interactions .

Challenges and Opportunities

  • Synthetic Accessibility : Methods like O–H insertion and Friedel-Crafts alkylation () could enable scalable synthesis of the target compound.
  • Solubility-Lipophilicity Balance: While the aminomethyl group enhances solubility, the bromophenyl substituent may necessitate formulation optimization for in vivo studies .

Biological Activity

3-Aminomethyl-3-(3-bromophenyl)oxetane is a synthetic organic compound characterized by its unique oxetane ring structure and the presence of both an amino group and a bromophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug discovery.

Chemical Structure and Properties

The compound features an oxetane ring, a three-membered cyclic ether, which contributes to its reactivity and biological activity. The bromophenyl group enhances its interaction with biological targets, while the amino group may facilitate binding to various enzymes and receptors.

Property Description
Molecular Formula C11_{11}H12_{12}BrN O
Molecular Weight 256.12 g/mol
Functional Groups Oxetane, Amino, Bromo
Potential Applications Pharmaceutical intermediates, chemical synthesis

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

  • Antiviral Activity: Preliminary studies suggest that oxetane-containing compounds can inhibit viral replication. For instance, structural modifications in similar compounds have shown promising antiviral effects against respiratory viruses .
  • Antineoplastic Properties: The oxetane moiety is associated with various biological activities, including antitumor effects. Compounds containing oxetanes have been reported to exhibit significant cytotoxicity against cancer cell lines .
  • Enzyme Inhibition: The unique structure allows for interaction with specific enzymes, potentially leading to inhibition of key metabolic pathways. The presence of the amino group may enhance binding affinity to enzyme active sites .

The mechanism of action for this compound involves interactions with specific molecular targets. These interactions can lead to modulation of enzyme activity or receptor signaling pathways. The precise mechanisms remain to be fully elucidated but are likely influenced by the compound's structural features.

Case Studies and Research Findings

  • Antiviral Activity Assessment: A study evaluated the antiviral potential of oxetane derivatives, revealing that modifications on the bromophenyl group significantly influenced binding affinity and efficacy against viral targets .
  • Cytotoxicity Evaluation: In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells, suggesting a favorable therapeutic window .
  • Enzyme Interaction Studies: Binding studies indicated that the compound interacts with specific kinases, which could lead to inhibition of cancer-related signaling pathways .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structure Type Notable Features
This compoundOxetane derivativeContains amino and bromo groups; potential kinase inhibitor
4-Aminobenzyl oxetaneOxetane derivativeDifferent amino substitution; varied reactivity
2-Bromophenyl oxetaneOxetane derivativeLacks amino group; lower biological activity potential

Q & A

Q. What are the standard synthetic routes for preparing 3-Aminomethyl-3-(3-bromophenyl)oxetane, and how can purity be optimized?

Methodological Answer : The synthesis typically involves bromination of oxetane precursors or substitution reactions. For example, bromination of 3-phenyloxetane derivatives using brominating agents like HBr or N-bromosuccinimide (NBS) under controlled conditions (e.g., light exposure or radical initiators) can yield brominated oxetanes . Purification is critical; column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems is recommended. Purity (>95%) can be confirmed via HPLC or GC-MS, with NMR (¹H/¹³C) verifying structural integrity .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer : Combined spectroscopic techniques are essential:

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., oxetane ring protons at δ 4.5–5.0 ppm, aromatic protons from the bromophenyl group at δ 7.2–7.8 ppm) .
  • IR Spectroscopy : Confirm the presence of C-Br stretches (~500–600 cm⁻¹) and NH₂ stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~257.04) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the oxetane ring influence macrocyclization efficiency in peptide-based systems?

Methodological Answer : The oxetane ring induces backbone conformational rigidity, promoting turn formation. To optimize macrocyclization:

  • Positioning : Place the oxetane centrally in the peptide chain to reduce entropy and enhance cyclization kinetics .
  • NMR Analysis : Use NOESY experiments to detect dNN(i, i+2) and dαN(i, i+2) nuclear Overhauser effects (NOEs), confirming turn geometry .
  • Kinetic Studies : Compare cyclization rates (e.g., via HPLC monitoring) between oxetane-containing and control peptides .

Q. How can researchers resolve contradictions in copolymerization reactivity data for brominated oxetanes?

Methodological Answer : Discrepancies in reactivity parameters (e.g., monomer feed ratios vs. copolymer composition) may arise from:

  • Solvent Effects : Polar solvents (e.g., THF) can stabilize transition states differently than non-polar media .
  • Catalyst Selection : Adjust initiators (e.g., anionic vs. cationic) to modulate propagation rates .
  • Statistical Analysis : Apply the Mayo-Lewis equation to model copolymer composition and validate with <sup>13</sup>C NMR triad sequence data .

Q. What strategies are effective for synthesizing derivatives of this compound with tailored reactivity?

Methodological Answer :

  • Functional Group Interconversion : Replace the bromine atom via Suzuki-Miyaura cross-coupling (using Pd catalysts) to introduce aryl/heteroaryl groups .
  • Aminomethyl Modification : Protect the NH₂ group with Boc/Fmoc groups, then perform alkylation or acylation .
  • Steric Effects : Introduce bulky substituents (e.g., ethyl groups at the 3-position) to study steric hindrance on reaction kinetics .

Q. How can computational methods complement experimental data in studying oxetane-based compounds?

Methodological Answer :

  • DFT Calculations : Predict reaction pathways (e.g., bromination energetics) and transition states using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate peptide macrocyclization to visualize oxetane-induced conformational preorganization .
  • QSPR Models : Corrogate substituent electronic parameters (Hammett σ values) with experimental reactivity data .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing variability in synthetic yields?

Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., temperature, catalyst loading) .
  • Error Analysis : Calculate relative standard deviation (RSD) across triplicate runs and apply t-tests to compare conditions .
  • Multivariate Regression : Relate yield outcomes to variables like solvent polarity or reaction time .

Q. How can researchers validate the biological relevance of oxetane-containing compounds?

Methodological Answer :

  • In Vitro Assays : Test metabolic stability in liver microsomes to assess oxetane’s resistance to oxidative degradation .
  • X-ray Crystallography : Resolve crystal structures to confirm conformational predictions from NMR/MD data .
  • SAR Studies : Synthesize analogs with varying oxetane substituents and correlate structural features with bioactivity .

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